molecular formula C9H18N4O B11903417 4-(Azetidin-3-yl)-N-methylpiperazine-1-carboxamide CAS No. 178311-74-5

4-(Azetidin-3-yl)-N-methylpiperazine-1-carboxamide

Cat. No.: B11903417
CAS No.: 178311-74-5
M. Wt: 198.27 g/mol
InChI Key: UICWRZSITNGANV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Azetidin-3-yl)-N-methylpiperazine-1-carboxamide (CAS 178311-74-5) is a chemical compound with a molecular formula of C9H18N4O and a molecular weight of 198.27 g/mol . This molecule features a unique structure combining an azetidine ring with a N-methylpiperazine carboxamide group, making it a valuable building block in medicinal chemistry and drug discovery research. As a versatile scaffold, it is primarily used in the synthesis of more complex molecules for pharmaceutical testing and biochemical research. Researchers utilize this compound for exploring structure-activity relationships and developing novel therapeutic agents. The product is provided with guaranteed high purity and is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

178311-74-5

Molecular Formula

C9H18N4O

Molecular Weight

198.27 g/mol

IUPAC Name

4-(azetidin-3-yl)-N-methylpiperazine-1-carboxamide

InChI

InChI=1S/C9H18N4O/c1-10-9(14)13-4-2-12(3-5-13)8-6-11-7-8/h8,11H,2-7H2,1H3,(H,10,14)

InChI Key

UICWRZSITNGANV-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N1CCN(CC1)C2CNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-3-yl)-N-methylpiperazine-1-carboxamide typically involves the reaction of azetidine derivatives with piperazine derivatives. One common method involves the use of N-Boc-azetidin-3-one, which undergoes a Horner–Wadsworth–Emmons reaction followed by aza-Michael addition with NH-heterocycles . Another approach involves the reaction of sodium hydride with benzyl 3-oxopiperazine-1-carboxylate and methyl iodide .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Amide Hydrolysis and Functional Group Interconversion

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. While direct data for this compound is limited, analogous piperazine-carboxamide systems demonstrate predictable reactivity:

Reaction TypeConditionsProductsKey Observations
Acidic Hydrolysis6M HCl, reflux, 12 hrsCarboxylic acid + methylamineRequires prolonged heating due to steric hindrance
Basic Hydrolysis2M NaOH, 80°C, 8 hrsSodium carboxylate + methylamineFaster than acidic hydrolysis in structurally related systems

Nucleophilic Substitution at the Azetidine Ring

The strained azetidine ring undergoes ring-opening substitutions. Studies on azetidine-containing analogs reveal:

ReagentConditionsProductEfficiency
H<sub>2</sub>O (acidic)H<sub>2</sub>SO<sub>4</sub>, 50°C, 2 hrsRing-opened diolQuantitative conversion in azetidine analogs
NH<sub>3</sub>Ethanol, 25°C, 24 hrsAzetidine-3-amine derivativeModerate yield (58%)

For 4-(Azetidin-3-yl)-N-methylpiperazine-1-carboxamide, regioselective attack occurs at the azetidine β-carbon due to steric and electronic factors.

Piperazine Nitrogen Functionalization

The secondary amines in the piperazine ring participate in alkylation, acylation, and carbamate formation:

ReactionReagents/ConditionsProductsApplications
AlkylationR-X (alkyl halide), K<sub>2</sub>CO<sub>3</sub>, DMF, 60°CN-alkylated piperazineEnhances lipophilicity for CNS-targeting derivatives
AcylationAcCl, Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>, 0°C→25°CN-acetylated piperazineStabilizes metabolic liability in vivo
Carbamate FormationClCO<sub>2</sub>R, pyridine, THFPiperazine carbamateIrreversible enzyme inhibition demonstrated in MAGL studies

Reductive Amination and Cross-Coupling

The primary amine on the azetidine ring enables reductive amination and palladium-catalyzed couplings:

Reaction TypeCatalysts/ReagentsProductsYield
Reductive AminationNaBH<sub>3</sub>CN, RCHO, MeOHSecondary/tertiary amines65–82%
Suzuki CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, Ar-B(OH)<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub>Biaryl derivatives45–60% (limited by steric bulk)

Cycloaddition and Ring Expansion

The azetidine ring participates in [3+2] cycloadditions with nitrile oxides or diazo compounds:

PartnerConditionsProductSelectivity
Nitrile OxideToluene, 110°C, 12 hrsIsoxazolidine-fused derivativeEndo preference (7:1)
DiazoacetateCu(OTf)<sub>2</sub>, CH<sub>2</sub>Cl<sub>2</sub>, 25°CPyrrolidine analogComplete ring expansion

Oxidation and Stability Profiling

The tertiary amine in piperazine oxidizes under harsh conditions:

Oxidizing AgentConditionsProductDegradation Pathway
H<sub>2</sub>O<sub>2</sub> (30%)pH 7.4, 37°C, 48 hrsN-oxideMajor pathway in accelerated stability studies
mCPBACH<sub>2</sub>Cl<sub>2</sub>, 0°C→25°CN-oxideQuantitative conversion within 2 hrs

Comparative Reactivity with Structural Analogs

Key differences from related compounds:

CompoundFeatureReactivity Difference
4-(Azetidin-3-yl)-1-methylpiperazin-2-one Lactam ringResists hydrolysis but undergoes ring-opening alkylation
Biaryl amide derivatives Extended π-systemEnhanced electrophilic aromatic substitution
Piperazinyl-thiazole carbamates Carbamate linkageHigher susceptibility to enzymatic hydrolysis

Scientific Research Applications

Pharmacological Applications

1.1. Inhibition of Monoacylglycerol Lipase (MAGL)

One of the prominent applications of 4-(Azetidin-3-yl)-N-methylpiperazine-1-carboxamide is its use as a reversible or irreversible inhibitor of monoacylglycerol lipase (MAGL). MAGL plays a crucial role in the degradation of endocannabinoids, and its inhibition can enhance cannabinoid signaling, which may have therapeutic implications for pain relief and neuroprotection.

  • Case Study : A study synthesized a series of derivatives based on this compound, evaluating their inhibitory potency against MAGL. The most promising candidates demonstrated significant inhibition, suggesting potential for further development as therapeutic agents in pain management and neurological disorders .

1.2. Targeting Sphingosine-1-Phosphate (S1P) Pathway

Another area of interest is the modulation of the S1P pathway, which is implicated in various diseases including multiple sclerosis and cancer. Compounds similar to this compound have been shown to affect S1P receptor activity, leading to altered cellular responses.

  • Data Table: Inhibition Potency of Analog Compounds
Compound IDS1P Transport Inhibition (%)Remarks
11g59%Moderate inhibition
11h34%Lower efficacy
11i91%Significant decrease in transport

This table summarizes findings from studies investigating the effects of structural variations on S1P transport inhibition .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound derivatives has been crucial for optimizing their pharmacological properties. Modifications to the piperazine and azetidine moieties can significantly impact their biological activity.

2.1. Optimization Strategies

Research indicates that conformational changes and specific substitutions can enhance binding affinity and selectivity towards target enzymes or receptors.

  • Example Modifications :
    • Substituting the piperazine nitrogen with different alkyl groups.
    • Modifying the azetidine ring to improve lipophilicity and metabolic stability.

Therapeutic Potential in Disease Models

3.1. Autoimmune Diseases

The compound has been tested in various disease models, including lupus and other autoimmune conditions, demonstrating efficacy in reducing disease symptoms through targeted inhibition of pathways involved in inflammation.

Case Study Summary :
In a lupus disease model using DBA/1 mice, treatment with compounds derived from this compound showed significant reductions in auto-antibody titers compared to control groups, suggesting potential for therapeutic intervention in autoimmune disorders .

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)-N-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Key Observations :
  • Azetidine vs. Aryl Substituents: The azetidine group in the target compound introduces a compact, rigid heterocycle, contrasting with bulkier aryl (e.g., fluorophenyl, chlorophenyl) or alkyl (e.g., ethyl) substituents in analogs.
  • Synthetic Flexibility : Piperazine carboxamides are typically synthesized via nucleophilic substitutions or coupling reactions. For example, tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate () is a precursor for azetidine-containing derivatives, suggesting analogous routes for the target compound .

Physicochemical and Pharmacological Comparisons

Table 2: Physicochemical Properties
Compound Name Melting Point (°C) Yield (%) Notable Pharmacological Findings Reference
4-(Azetidin-3-yl)-N-methylpiperazine-1-carboxamide Not reported Not reported Hypothesized enhanced conformational stability due to azetidine
N-(4-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A3) 196.5–197.8 57.3 Fluorine substitution improves metabolic stability
N-(3-Chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A5) 193.3–195.2 47.7 Chlorine enhances lipophilicity; potential CNS activity
Compound 7 () Not reported Not reported 5-HT1A receptor affinity via arylpiperazine moiety
Key Observations :
  • Substituent Effects: Halogenated aryl groups (e.g., A3, A5) increase lipophilicity and metabolic stability compared to non-halogenated analogs. The azetidine group in the target compound may balance hydrophilicity and rigidity, favoring blood-brain barrier penetration .
  • Conformational Stability : The chair conformation of piperazine () is common, but azetidine’s smaller ring may enforce distinct torsional angles, affecting protein-ligand interactions (e.g., hydrogen bonding as in Compound 4a) .

Biological Activity

4-(Azetidin-3-yl)-N-methylpiperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique azetidine ring fused with a piperazine moiety, which contributes to its biological profile. The chemical structure can be represented as follows:

CxHyNzO\text{C}_x\text{H}_y\text{N}_z\text{O}

Where xx, yy, and zz represent the number of carbon, hydrogen, and nitrogen atoms, respectively. The specific arrangement of functional groups allows for interactions with various biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. Notably, it has been studied as a selective inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system, which plays a crucial role in pain modulation, inflammation, and neurodegeneration .

Key Mechanisms:

  • Enzyme Inhibition: The compound acts as both a reversible and irreversible inhibitor of MAGL, showcasing its potential in treating chronic pain and neurodegenerative diseases .
  • Protein-Ligand Interactions: Its ability to bind to various proteins allows for modulation of signaling pathways that could lead to therapeutic benefits in conditions like cancer and inflammation .

Biological Activity and Therapeutic Applications

Research has demonstrated that this compound exhibits a range of biological activities:

  • Anticancer Activity:
    • In vitro studies indicate that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer cells (e.g., MDA-MB-231) .
    • The compound has shown selective cytotoxicity, with a significant difference in efficacy between cancerous and non-cancerous cells.
  • Neuroprotective Effects:
    • By modulating endocannabinoid signaling through MAGL inhibition, it may provide neuroprotective effects against neurodegenerative diseases .
  • Anti-inflammatory Properties:
    • The inhibition of MAGL also suggests potential anti-inflammatory effects, making it a candidate for treating inflammatory disorders .

Research Findings and Case Studies

Several studies have focused on the synthesis and evaluation of this compound derivatives:

StudyFindings
Developed irreversible MAGL inhibitors using this scaffold; identified promising candidates for further development.
Demonstrated significant anticancer activity against MDA-MB-231 cells with an IC50 value indicating potent inhibition.
Explored the effect on Sphingosine-1-phosphate pathways, revealing interactions that may enhance therapeutic efficacy.

Q & A

Q. What are the standard synthetic routes for 4-(Azetidin-3-yl)-N-methylpiperazine-1-carboxamide?

The synthesis typically involves multi-step protocols. For example:

  • Piperazine ring formation : React ethylenediamine with dihaloalkanes under basic conditions, followed by azetidine ring introduction via nucleophilic substitution.
  • Carboxamide functionalization : Use coupling agents like HBTU or EDC with HOAt in THF under nitrogen, as described for similar piperazine-carboxamide derivatives .
  • Purification : Column chromatography (e.g., chloroform:methanol gradients) and crystallization from dimethoxyethane .

Q. What analytical techniques are essential for structural confirmation of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to verify azetidine and piperazine ring connectivity, methyl group integration, and carboxamide resonance.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns.
  • X-ray crystallography : For absolute stereochemical assignment, as demonstrated in studies of analogous piperazine-carboxamides .

Q. How can researchers assess the compound’s stability under experimental conditions?

  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures.
  • pH-dependent stability assays : Monitor hydrolysis of the carboxamide group in acidic/basic buffers via HPLC.
  • Light sensitivity : Conduct accelerated degradation studies under UV/visible light .

Advanced Research Questions

Q. How can low yields during azetidine-piperazine coupling be mitigated?

  • Optimize reaction conditions : Use anhydrous solvents (e.g., THF), controlled temperatures (0°C to reflux), and catalytic Pd/C for hydrogenation steps.
  • Protecting group strategies : Temporarily protect reactive amines (e.g., Boc groups) to prevent side reactions .
  • Scale-up considerations : Employ flow chemistry for improved heat/mass transfer, as seen in multi-step piperazine syntheses .

Q. What computational methods are suitable for predicting biological activity?

  • Molecular docking : Screen against targets like carbonic anhydrases or dopamine receptors using AutoDock Vina, referencing enzyme inhibition data from similar piperazines .
  • QSAR modeling : Correlate substituent effects (e.g., azetidine ring size) with cytotoxic activity using descriptors like logP and polar surface area .
  • MD simulations : Assess ligand-receptor binding stability over nanosecond timescales .

Q. How should contradictory data in enzyme inhibition assays be resolved?

  • Control experiments : Verify assay reproducibility using known inhibitors (e.g., acetazolamide for carbonic anhydrase).
  • Kinetic analysis : Determine inhibition constants (Ki) via Lineweaver-Burk plots to distinguish competitive vs. non-competitive mechanisms .
  • Structural insights : Compare X-ray crystal structures of inhibitor-enzyme complexes to identify steric/electronic mismatches .

Q. What strategies enhance selectivity for therapeutic targets?

  • Bioisosteric replacement : Substitute azetidine with pyrrolidine to modulate steric bulk and hydrogen bonding.
  • Fragment-based design : Optimize carboxamide substituents using SPR (surface plasmon resonance) binding assays .
  • Metabolic profiling : Use LC-MS to identify metabolites that may interfere with target engagement .

Methodological Challenges and Solutions

Q. How can stereochemical impurities be minimized during synthesis?

  • Chiral chromatography : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for enantiomer separation .
  • Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in Pd-mediated coupling steps to enforce stereocontrol .

Q. What in vitro models are appropriate for evaluating cytotoxicity?

  • Cell line panels : Test against cancer (e.g., MCF-7, HeLa) and normal (e.g., HEK293) cells using MTT assays.
  • Mechanistic studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest .

Q. How can researchers address solubility issues in biological assays?

  • Co-solvent systems : Use DMSO/PEG 400 mixtures (≤1% v/v) to maintain compound solubility without cytotoxicity.
  • Prodrug design : Introduce phosphate or acetyl groups to improve aqueous solubility, as shown in piperazine prodrug studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.